

## Onfasprodil: A New Frontier in Antidepressant Therapy Compared to Traditional Agents

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and tolerability profile of the investigational drug Onfasprodil against established antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). This analysis is supported by experimental data from clinical trials.

Onfasprodil (MIJ821) is an investigational drug that functions as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] This novel mechanism of action offers a potential paradigm shift in the treatment of depression, particularly for treatment-resistant populations. This guide synthesizes available clinical trial data to compare its safety and tolerability with commonly prescribed antidepressants.

### **Comparative Safety and Tolerability Profiles**

The safety and tolerability of any antidepressant are critical determinants of its clinical utility and patient adherence. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for Onfasprodil and other major antidepressant classes, based on data from placebo-controlled clinical trials.

Table 1: Treatment-Emergent Adverse Events for Onfasprodil (Phase 2, NCT03756129)[3][4]



| Adverse Event       | Onfasprodil<br>(pooled doses)              | Placebo            | Ketamine (0.5<br>mg/kg) |
|---------------------|--------------------------------------------|--------------------|-------------------------|
| Any TEAE            | 45.5% - 70.0% (dose-<br>dependent)         | 25.0%              | 60.0%                   |
| Dizziness           | 14.3%                                      | Data not specified | Data not specified      |
| Amnesia (transient) | 14.3%                                      | Data not specified | Data not specified      |
| Somnolence          | 11.4%                                      | Data not specified | Data not specified      |
| Feeling Abnormal    | >10%                                       | Data not specified | Data not specified      |
| Dissociation        | 23.8% (0.16 mg/kg) -<br>26.3% (0.32 mg/kg) | Data not specified | 50.0%                   |

Note: Data for Onfasprodil is from a Phase 2 proof-of-concept study in patients with treatment-resistant depression. The percentages for "Any TEAE" represent the range observed across different dosing regimens.

Table 2: Common Adverse Events Associated with SSRIs[5][6][7][8][9][10][11]

| Adverse Event      | Typical Incidence Range |
|--------------------|-------------------------|
| Nausea             | 15% - 25%               |
| Headache           | 10% - 20%               |
| Insomnia           | 10% - 20%               |
| Somnolence         | 10% - 15%               |
| Dizziness          | 10% - 15%               |
| Dry Mouth          | 5% - 15%                |
| Sexual Dysfunction | 20% - 40%               |
| Diarrhea           | 10% - 15%               |
| Anxiety/Agitation  | 5% - 15%                |



Note: Incidence rates are approximate and can vary depending on the specific SSRI and the patient population.

Table 3: Common Adverse Events Associated with SNRIs[12][13][14][15]

| Adverse Event            | Typical Incidence Range |
|--------------------------|-------------------------|
| Nausea                   | 20% - 40%               |
| Headache                 | 15% - 25%               |
| Dry Mouth                | 10% - 20%               |
| Insomnia                 | 10% - 20%               |
| Dizziness                | 10% - 20%               |
| Somnolence               | 10% - 15%               |
| Constipation             | 10% - 15%               |
| Increased Sweating       | 5% - 15%                |
| Increased Blood Pressure | 2% - 10%                |

Note: Incidence rates are approximate and can vary depending on the specific SNRI and the patient population.

Table 4: Common Adverse Events Associated with TCAs[9][16][17][18][19][20]



| Adverse Event           | Typical Incidence Range |
|-------------------------|-------------------------|
| Dry Mouth               | 30% - 60%               |
| Constipation            | 20% - 40%               |
| Drowsiness/Sedation     | 20% - 50%               |
| Blurred Vision          | 10% - 30%               |
| Dizziness               | 15% - 40%               |
| Orthostatic Hypotension | 10% - 30%               |
| Weight Gain             | 10% - 25%               |
| Tachycardia             | 5% - 15%                |
| Urinary Retention       | 5% - 15%                |

Note: Incidence rates are approximate and can vary depending on the specific TCA and the patient population. TCAs generally have a higher burden of side effects compared to SSRIs and SNRIs.

### **Experimental Protocols**

Onfasprodil (**MIJ821**) Phase 2 Trial (NCT03756129) Methodology for Safety and Tolerability Assessment[3][4]

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-ofconcept study.
- Participants: Adults with treatment-resistant major depression who had not responded to at least two prior antidepressant treatments.
- Intervention: Intravenous infusion of Onfasprodil (0.16 mg/kg or 0.32 mg/kg, administered weekly or biweekly), placebo, or ketamine (0.5 mg/kg weekly) for six weeks.
- Safety and Tolerability Assessments:



- Continuous monitoring and recording of all treatment-emergent adverse events (TEAEs) by clinical staff.
- Physical examinations, vital signs (blood pressure, heart rate, respiratory rate, temperature), and 12-lead electrocardiograms (ECGs) were performed at baseline and at specified time points throughout the study.
- Clinical laboratory tests (hematology, clinical chemistry, and urinalysis) were conducted at screening and at the end of treatment.
- The Clinician-Administered Dissociative States Scale (CADSS) was used to specifically assess dissociative symptoms.[4]
- Suicidality was monitored using the Columbia-Suicide Severity Rating Scale (C-SSRS).

General Methodology for Assessing Safety and Tolerability in Antidepressant Clinical Trials[21] [22][23][24]

The assessment of safety and tolerability in clinical trials for antidepressants like SSRIs, SNRIs, and TCAs generally follows a standardized approach:

- Systematic Inquiry: Investigators use structured questionnaires and open-ended questions to systematically inquire about potential adverse events at each study visit. The UKU Side Effect Rating Scale or similar instruments are often employed.
- Spontaneous Reporting: Participants are encouraged to spontaneously report any new or worsening symptoms they experience between study visits.
- Vital Signs and Laboratory Monitoring: Regular monitoring of vital signs, weight, and clinical laboratory parameters (including liver function tests, complete blood count, and electrolytes) is standard practice.
- ECG Monitoring: Particularly for TCAs and some SNRIs, regular ECGs are performed to monitor for cardiovascular effects such as QTc interval prolongation.
- Withdrawal Rates: The rate of discontinuation from the trial due to adverse events is a key measure of tolerability.



 Dose-Response Relationship: The relationship between the dose of the antidepressant and the frequency and severity of adverse events is analyzed.

## **Signaling Pathways**

Onfasprodil's Mechanism of Action: NMDA Receptor Modulation

Onfasprodil is a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit.[1][2] By binding to a site distinct from the glutamate or glycine binding sites, it reduces the probability of channel opening in response to agonist binding. This modulation of glutamatergic neurotransmission is believed to underlie its rapid antidepressant effects. The downstream signaling cascade is thought to involve the activation of the mammalian target of rapamycin (mTOR) pathway, leading to increased synaptogenesis.[25][26]



Click to download full resolution via product page

Onfasprodil's Proposed Signaling Pathway

SSRI Mechanism of Action: Serotonin Reuptake Inhibition

SSRIs act by selectively blocking the presynaptic serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5][11][27] This enhanced serotonergic neurotransmission leads to downstream changes in receptor sensitivity and signaling cascades, including those involving brain-derived neurotrophic factor (BDNF), which are associated with the therapeutic effects of these antidepressants.[28][29]



Click to download full resolution via product page

Simplified SSRI Signaling Pathway

Experimental Workflow for Tolerability Assessment in a Clinical Trial



The following diagram illustrates a typical workflow for assessing the tolerability of an antidepressant in a clinical trial.



Click to download full resolution via product page

Antidepressant Tolerability Assessment Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Onfasprodil Wikipedia [en.wikipedia.org]
- 2. MIJ821 (onfasprodil) in healthy volunteers: First-in-human, randomized, placebocontrolled study (single ascending dose and repeated intravenous dose) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Onset and Sustained Efficacy of Onfasprodil (MIJ821), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Selective serotonin reuptake inhibitors (SSRIs) Mayo Clinic [mayoclinic.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. NHS 111 Wales Health A-Z : SSRIs (selective serotonin reuptake inhibitors) [111.wales.nhs.uk]
- 8. Selective serotonin reuptake inhibitors (SSRIs) | NHS inform [nhsinform.scot]
- 9. www2.hse.ie [www2.hse.ie]
- 10. SSRI Antidepressant Medications: Adverse Effects and Tolerability PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective serotonin reuptake inhibitor Wikipedia [en.wikipedia.org]
- 12. Serotonin and norepinephrine reuptake inhibitors (SNRIs) Mayo Clinic [mayoclinic.org]
- 13. goodrx.com [goodrx.com]
- 14. droracle.ai [droracle.ai]
- 15. poison.org [poison.org]
- 16. droracle.ai [droracle.ai]
- 17. goodrx.com [goodrx.com]



- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. gpnotebook.com [gpnotebook.com]
- 20. Tricyclic antidepressants Mayo Clinic [mayoclinic.org]
- 21. The efficacy, safety and tolerability of antidepressants in late life depression: a metaanalysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mentalhealthsciences.com [mentalhealthsciences.com]
- 23. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 24. Safety and tolerability of antidepressant co-treatment in acute major depressive disorder: results from a systematic review and exploratory meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinPGx [clinpgx.org]
- 28. psychscenehub.com [psychscenehub.com]
- 29. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Onfasprodil: A New Frontier in Antidepressant Therapy Compared to Traditional Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830910#safety-and-tolerability-profile-of-onfasprodil-versus-other-antidepressants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com